molecular formula C22H29N3 B4908927 1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene

1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene

Cat. No.: B4908927
M. Wt: 335.5 g/mol
InChI Key: GRIFRVOZXAODGO-UHFFFAOYSA-N
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Description

1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene is a complex organic compound that belongs to the class of phenylpiperazines. These compounds are characterized by a piperazine ring bound to a phenyl group. This specific compound is notable for its unique tetracyclic structure and the presence of multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the phenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: This compound shares the piperazine ring structure but lacks the complex tetracyclic framework.

    (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with different functional groups and biological activities.

    N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}: A phenylpiperazine with a different heterocyclic structure.

Uniqueness

1,15,15-Trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene is unique due to its complex tetracyclic structure and the presence of multiple functional groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other phenylpiperazine derivatives.

Properties

IUPAC Name

1,15,15-trimethyl-10-(4-methylpiperazin-1-yl)-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3/c1-21(2)16-9-10-22(21,3)20-18(16)19(25-13-11-24(4)12-14-25)15-7-5-6-8-17(15)23-20/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIFRVOZXAODGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C3=NC4=CC=CC=C4C(=C23)N5CCN(CC5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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